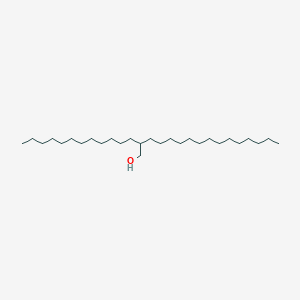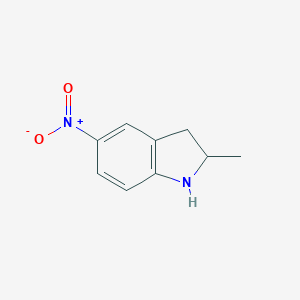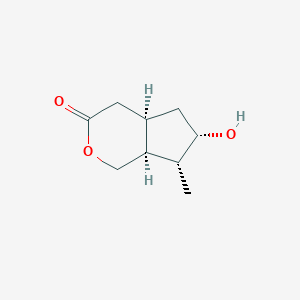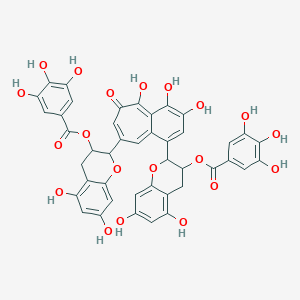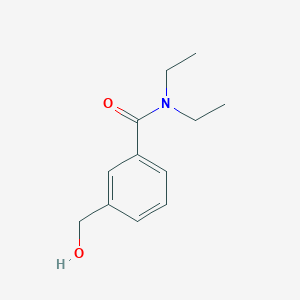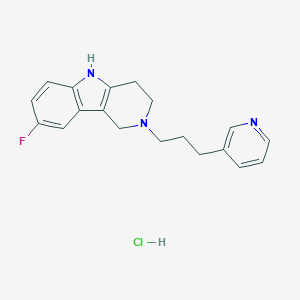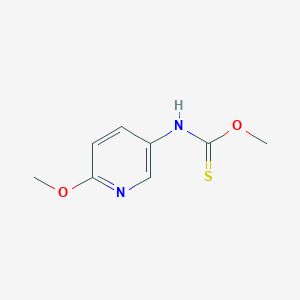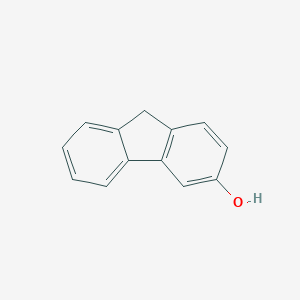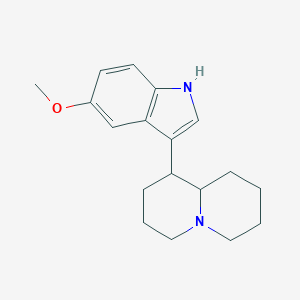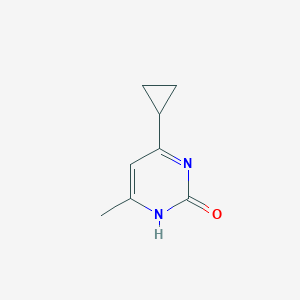![molecular formula C22H24O8 B047753 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone CAS No. 117211-85-5](/img/structure/B47753.png)
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of flavonoids and is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. It also induces apoptosis or programmed cell death in cancer cells, which helps in the prevention and treatment of cancer.
Effets Biochimiques Et Physiologiques
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. It also increases the levels of antioxidant enzymes like superoxide dismutase and catalase. In addition, it has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone in lab experiments is its wide range of therapeutic applications. It can be used in the study of various diseases like arthritis, diabetes, and cancer. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine the appropriate dosage for therapeutic use.
Orientations Futures
There are many future directions for the study of 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone. One direction is to study its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another direction is to investigate its toxicity and pharmacokinetics to determine the appropriate dosage for therapeutic use. Additionally, more research can be done to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound with promising therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Although more research is needed to determine its toxicity and pharmacokinetics, the future directions for its study are numerous.
Méthodes De Synthèse
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 3-methyl-4-nitrophenol followed by reduction and cyclization. Another method involves the reaction between 2,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxyphenylacetic acid in the presence of a base and a catalyst.
Applications De Recherche Scientifique
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has shown promising results in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties that can help in the treatment of diseases like arthritis, diabetes, and cancer. It has also been studied for its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
117211-85-5 |
|---|---|
Nom du produit |
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
Formule moléculaire |
C22H24O8 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
1-[6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
InChI |
InChI=1S/C22H24O8/c1-11(23)20-19(12-6-17(25-3)21(27-5)18(7-12)26-4)13-8-15-16(29-10-28-15)9-14(13)30-22(20,2)24/h6-9,19-20,24H,10H2,1-5H3 |
Clé InChI |
VHXQZFORACMZMV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
Synonymes |
Ethanone, 1-(7,8-dihydro-6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl) -6H-1,3-dioxolo(4,5-g)(1)benzopyran-7-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



